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Compound of Interest

Compound Name: Acetylene-d1

Cat. No.: B1604952 Get Quote

This technical guide provides a comprehensive overview of the structural and spectroscopic

properties of deuterioethyne (C₂HD), also known as monodeuterated acetylene. The

information is tailored for researchers, scientists, and drug development professionals who

require a detailed understanding of this molecule's geometry and the experimental techniques

used to elucidate its structure.

Molecular Structure and Spectroscopic Data
Deuterioethyne is a linear molecule, belonging to the C∞v point group. Its structure is

analogous to that of acetylene (C₂H₂), with one hydrogen atom replaced by a deuterium atom.

This isotopic substitution breaks the inversion symmetry of the molecule, making it polar and

altering its rotational and vibrational spectroscopic properties. The structural parameters of

deuterioethyne are determined with high precision using spectroscopic techniques, primarily

infrared (IR) spectroscopy.

The key structural and spectroscopic parameters for deuterioethyne and its isotopologues,

acetylene (C₂H₂) and dideuterioethyne (C₂D₂), are summarized in the tables below. These

values are derived from experimental data and computational studies.

Table 1: Rotational Constants and Moments of Inertia
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Molecule
Rotational Constant (B₀)
(cm⁻¹)

Moment of Inertia (I) (10⁻⁴⁰
g·cm²)

C₂H₂ 1.1766 23.79

C₂HD 0.9914 28.23

C₂D₂ 0.8479 33.02

Table 2: Vibrational Frequencies

Molecule
ν₁ (Σ⁺) C-
H/D Stretch
(cm⁻¹)

ν₂ (Σ⁺) C≡C
Stretch
(cm⁻¹)

ν₃ (Σ⁺) C-
H/D Stretch
(cm⁻¹)

ν₄ (Π) Bend
(cm⁻¹)

ν₅ (Π) Bend
(cm⁻¹)

C₂H₂ 3374 1974 3289 612 730

C₂HD 3335 1851 2584 518 683

C₂D₂ 2701 1762 2439 505 538

Table 3: Bond Lengths

Bond Molecule Bond Length (Å)

C-H C₂H₂ 1.062

C-D C₂HD 1.058

C≡C All Isotopologues ~1.203

Note: Bond lengths are calculated from the rotational constants and are averaged over the

vibrational ground state. The C≡C bond length is assumed to be the same for all isotopologues

due to the Born-Oppenheimer approximation.

Experimental Protocols
The structural determination of deuterioethyne relies on high-resolution infrared spectroscopy.

The general workflow for these experiments is outlined below.
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Synthesis and Purification of Deuterioethyne
A common method for the synthesis of deuterioethyne involves the reaction of calcium carbide

(CaC₂) with heavy water (D₂O).

Reaction: CaC₂(s) + 2 D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)

To obtain C₂HD, a mixture of H₂O and D₂O can be used, which will produce a mixture of C₂H₂,

C₂HD, and C₂D₂. Alternatively, controlled addition of D₂O to a source of acetylene can be

employed.

Purification: The gaseous products are passed through a series of cold traps to remove

unreacted water and other impurities. Further purification can be achieved by gas

chromatography to isolate C₂HD from the other acetylene isotopologues. The purity of the

sample is critical for obtaining clean spectroscopic data.

Infrared Spectroscopy
High-resolution Fourier Transform Infrared (FTIR) spectroscopy is the primary technique used

to obtain the rovibrational spectrum of deuterioethyne.

Methodology:

A purified gaseous sample of C₂HD is introduced into a long-path gas cell.

An infrared beam is passed through the sample.

The transmitted light is analyzed by an FTIR spectrometer to generate an absorption

spectrum.

The spectrum reveals a series of absorption bands corresponding to the vibrational

transitions of the molecule.

Each vibrational band is composed of a series of fine lines (P- and R-branches)

corresponding to the rotational transitions.

By analyzing the spacing between these rotational lines, the rotational constant (B₀) can be

determined with high precision.
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The bond lengths of the molecule are then calculated from the moment of inertia, which is

derived from the rotational constant.

Visualizations
Experimental Workflow for Structural Determination
The following diagram illustrates the key steps involved in the experimental determination of

the structural parameters of deuterioethyne.
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Caption: Workflow for the structural determination of Deuterioethyne.

Logical Relationship of Spectroscopic Parameters
This diagram shows the logical flow from the experimentally measured spectrum to the final

structural parameters.
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Caption: Derivation of bond lengths from the rovibrational spectrum.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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